1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
Description
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a urea derivative characterized by a 3,5-difluorophenyl group and a substituted pyrimidine moiety. The pyrimidine ring is functionalized with a dimethylamino group at the 4-position and a methyl group at the 6-position. The fluorine atoms enhance electronegativity and lipophilicity, which may influence binding affinity and membrane permeability .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-9-4-14(22(2)3)21-13(19-9)8-18-15(23)20-12-6-10(16)5-11(17)7-12/h4-7H,8H2,1-3H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJRZUFJXTJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)F)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea typically involves the reaction of 3,5-difluoroaniline with 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde in the presence of a suitable coupling agent, such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of urea-based pesticides and enzyme inhibitors. Key structural analogues include:
| Compound Name | Key Substituents | Use | Key Differences |
|---|---|---|---|
| Teflubenzuron | 3,5-Dichloro-2,4-difluorophenyl; 2,6-difluorobenzamide | Insecticide | Chlorine substituents instead of methyl-pyrimidine; broader halogenation pattern |
| Cyclosulfamuron | 4,6-Dimethoxy-2-pyrimidinyl; sulfamoyl group | Herbicide | Methoxy-pyrimidine and sulfamoyl group; lacks fluorine and dimethylamino groups |
| Hexaflumuron | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl; 2,6-difluorobenzamide | Insecticide | Tetrafluoroethoxy substituent; benzamide backbone instead of pyrimidine |
| Novaluron | 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy))phenyl | Insecticide | Trifluoromethoxy group; no pyrimidine ring |
Structure-Activity Relationships (SAR)
- Fluorine Substitution : The 3,5-difluorophenyl group in the target compound contrasts with the 3,5-dichloro-2,4-difluorophenyl group in teflubenzuron. Fluorine’s smaller atomic radius and higher electronegativity may enhance target selectivity or metabolic stability compared to chlorine .
- Pyrimidine vs. Benzamide Backbone: The pyrimidine ring in the target compound differs from the benzamide scaffold in teflubenzuron and hexaflumuron.
- Dimethylamino Group: The 4-dimethylamino substitution on the pyrimidine ring may improve solubility or confer basicity, influencing pharmacokinetics. This feature is absent in cyclosulfamuron, which uses methoxy groups .
Physicochemical Properties
- Solubility: The dimethylamino group introduces partial polarity, which may offset the lipophilicity of fluorine atoms, improving aqueous solubility relative to hexaflumuron or novaluron .
Biological Activity
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This compound exhibits biological activity primarily through its interaction with various molecular targets. The dimethylamino and pyrimidine moieties are crucial for its binding affinity and selectivity towards specific receptors or enzymes, which may include:
- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptors : It may interact with certain receptors affecting neurotransmission and cellular responses.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
These results indicate that the compound has a promising selectivity profile, potentially allowing for targeted therapy with reduced side effects.
Mechanisms of Anticancer Action
The anticancer effects are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
Case Studies
- In Vivo Studies : A study conducted on tumor-bearing mice showed that treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 45% after four weeks of treatment.
- Combination Therapy : In another study, the compound was evaluated in combination with standard chemotherapy agents. The combination showed enhanced efficacy and reduced resistance in multidrug-resistant cancer models, suggesting its potential role as an adjuvant therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.
- Toxicity Profile : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, though further studies are necessary to fully assess long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
